
1-(1H-pyrazol-4-yl)imidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-pyrazol-4-yl)imidazolidin-2-one is a heterocyclic compound that features both pyrazole and imidazolidinone rings. This compound has garnered interest due to its potential applications in various fields, including medicinal chemistry and material science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1H-pyrazol-4-yl)imidazolidin-2-one can be synthesized through several methods. One common approach involves the condensation of 1H-pyrazole-4-carbaldehyde with ethylenediamine, followed by cyclization to form the imidazolidinone ring. This reaction typically requires a catalyst, such as a Lewis acid, and is carried out under reflux conditions in a suitable solvent like acetic acid .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 1-(1H-pyrazol-4-yl)imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the imidazolidinone ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced imidazolidinone derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential as an antiviral and anticancer agent.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 1-(1H-pyrazol-4-yl)imidazolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is crucial for its potential medicinal applications. The pyrazole ring can interact with active sites of enzymes, while the imidazolidinone ring can form hydrogen bonds with surrounding amino acids, stabilizing the compound-enzyme complex .
Comparison with Similar Compounds
1-(1H-pyrazol-4-yl)imidazole: Similar structure but lacks the imidazolidinone ring.
1-(1H-pyrazol-4-yl)pyrrolidin-2-one: Contains a pyrrolidinone ring instead of an imidazolidinone ring.
1-(1H-pyrazol-4-yl)tetrahydropyrimidin-2-one: Features a tetrahydropyrimidinone ring.
Uniqueness: 1-(1H-pyrazol-4-yl)imidazolidin-2-one is unique due to the presence of both pyrazole and imidazolidinone rings, which confer distinct chemical reactivity and biological activity. This dual-ring structure allows for versatile applications in various fields, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C6H8N4O |
|---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
1-(1H-pyrazol-4-yl)imidazolidin-2-one |
InChI |
InChI=1S/C6H8N4O/c11-6-7-1-2-10(6)5-3-8-9-4-5/h3-4H,1-2H2,(H,7,11)(H,8,9) |
InChI Key |
BIETZTCUPCCUPL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)N1)C2=CNN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


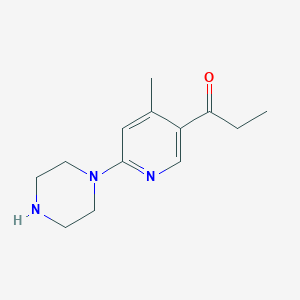
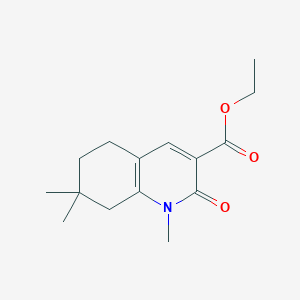

![3-(4-Ethoxyphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11795577.png)


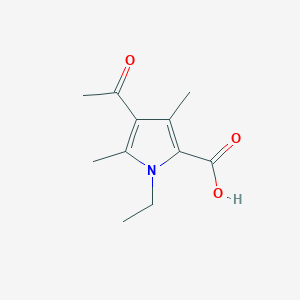
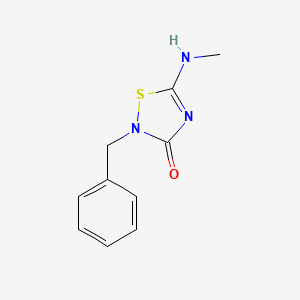
![2-Tosyl-1H-benzo[d]imidazol-5-amine](/img/structure/B11795593.png)

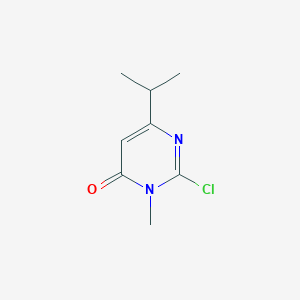

![5-Bromo-7-chloro-2-phenyl-1H-benzo[d]imidazole](/img/structure/B11795620.png)

